2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
Description
2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a sulfur-containing heterocyclic compound featuring a 1,4-thiazepan core substituted with a furan-2-yl group at the 7-position and a cyclopentylthio-ethanone moiety. The 1,4-thiazepan ring, a seven-membered ring with nitrogen and sulfur atoms, provides conformational flexibility, while the furan group introduces aromatic and electron-rich characteristics.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S2/c18-16(12-21-13-4-1-2-5-13)17-8-7-15(20-11-9-17)14-6-3-10-19-14/h3,6,10,13,15H,1-2,4-5,7-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSTTYHKCLTBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(SCC2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the furan and cyclopentylthio groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with 2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone
The closest structural analog is 2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone (), which replaces the furan-2-yl group with a 2-fluorophenyl substituent. Key differences include:
- For example, describes a procedure using sodium ethoxide and α-halogenated ketones, which may be adapted for introducing the cyclopentylthio group .
Table 1: Structural Comparison of Thiazepan-Based Compounds
Comparison with Triazole-Based Sulfonyl Compounds
details 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, a triazole derivative with a sulfonylphenyl group. Contrasts include:
- Core Heterocycle : The five-membered 1,2,4-triazole ring (vs. seven-membered thiazepan) reduces conformational flexibility but increases ring strain and electronic density.
- Synthesis : The triazole compound’s synthesis involves sodium ethoxide-mediated nucleophilic substitution (), a method that could be applicable to the target compound’s thioether formation .
Biological Activity
Overview of the Compound
Chemical Structure : The compound “2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone” features a thiazepane ring, a furan moiety, and a cyclopentylthio group. This unique structure suggests potential interactions with biological targets due to the presence of both sulfur and oxygen-containing heterocycles.
Antimicrobial Activity
Compounds containing furan and thiazepane rings have been studied for their antimicrobial properties. For instance, derivatives of thiazepane have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the furan ring may enhance this activity through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Research indicates that thiazepane derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Compounds with similar structures have been reported to inhibit tumor growth in various cancer models.
Anti-inflammatory Effects
Furan derivatives are known to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that “this compound” could potentially modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.
Neuroprotective Effects
Some thiazepane-containing compounds have demonstrated neuroprotective effects in preclinical studies. These effects may be attributed to their ability to cross the blood-brain barrier and exert antioxidant properties, thereby protecting neuronal cells from oxidative stress.
Study 1: Antimicrobial Efficacy
A study evaluated various thiazepane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Activity
In vitro studies on thiazepane derivatives showed that they could induce apoptosis in breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity at nanomolar concentrations.
Study 3: Anti-inflammatory Mechanism
Research demonstrated that specific furan derivatives inhibited TNF-alpha production in LPS-stimulated macrophages, suggesting a potential therapeutic role in treating conditions like rheumatoid arthritis.
Q & A
Q. What are the key synthetic steps for preparing 2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone?
The synthesis involves multi-step organic reactions:
- Thiazepane ring formation : Cyclization of precursors like 2-aminoethanethiol derivatives under basic conditions (e.g., triethylamine) to form the 1,4-thiazepane core .
- Functionalization : Introduction of the furan-2-yl group via nucleophilic substitution or coupling reactions, followed by cyclopentylthio addition through thiol-alkylation .
- Purification : Techniques such as column chromatography or recrystallization are critical for isolating high-purity product (>95%) .
Q. What spectroscopic methods are used to confirm the compound’s structure?
- NMR Spectroscopy : H and C NMR verify substituent positions, with characteristic shifts for the thiazepane (δ 2.8–3.5 ppm) and furan (δ 6.3–7.4 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ~365.5 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in the thiazepane ring .
Advanced Research Questions
Q. How can researchers resolve stereochemical inconsistencies in the thiazepane ring during synthesis?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to assess optical purity .
- X-ray Analysis : Determines absolute configuration of crystalline intermediates, resolving ambiguities from NMR data .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, chiral catalysts) to favor a single stereoisomer .
Q. What strategies improve reaction yields in the cyclization step?
- Catalyst Screening : Palladium or nickel complexes enhance ring-closure efficiency in thiazepane formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Microwave-Assisted Synthesis : Accelerates cyclization kinetics, reducing reaction time from hours to minutes .
Q. How can researchers validate the compound’s proposed mechanism of action in biological systems?
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorogenic substrates or radioactive labeling .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled competitors) quantify affinity for GPCRs or ion channels .
- Cellular Phenotyping : Measure downstream effects (e.g., apoptosis via caspase-3 activation) in cancer cell lines .
Q. How should contradictory bioactivity data across studies be addressed?
- Orthogonal Assays : Cross-validate results using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .
- Structural Analogs : Compare activity of derivatives to identify critical functional groups (e.g., cyclopentylthio vs. phenylthio substituents) .
- Meta-Analysis : Statistically aggregate data from multiple studies to distinguish artifacts from reproducible trends .
Methodological Considerations
Q. What computational tools aid in predicting the compound’s reactivity?
- DFT Calculations : Model transition states for cyclization or oxidation reactions (e.g., using Gaussian or ORCA) .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., protein-ligand docking with AutoDock Vina) .
Q. How is stability assessed under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), or humidity, then monitor decomposition via HPLC .
- Accelerated Stability Testing : Store at elevated temperatures (25–40°C) and quantify degradation products over weeks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
